6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
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Description
6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes that lead to their various biological activities . The exact interaction would depend on the specific target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathway and the nature of the interaction.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the effects could potentially be quite diverse, depending on the specific target and the nature of the interaction.
Biochemical Analysis
Biochemical Properties
The indole nucleus in 6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one binds with high affinity to multiple receptors, making it useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The compound This compound has been found to have profound effects on plasma lipids in animal models . It is a potent and selective FXR agonist in vitro . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Molecular Mechanism
The exact molecular mechanism of action of This compound It is known that indole derivatives can bind with high affinity to multiple receptors, which may be helpful in developing new useful derivatives .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models . It has been reported to have robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .
Properties
IUPAC Name |
6-cyclopropyl-3-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21-12-20(16-1-2-16)24-14-26(21)13-15-6-9-25(10-7-15)22(28)18-4-3-17-5-8-23-19(17)11-18/h3-5,8,11-12,14-16,23H,1-2,6-7,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAJRUOWWSQDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.